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Compound of Interest

Compound Name: 2-Acetyl-5-methylthiazole

Cat. No.: B1332114

Disclaimer: Direct experimental spectroscopic data for 2-Acetyl-5-methylthiazole is not readily
available in public scientific databases. This guide provides a detailed analysis of its predicted
spectroscopic characteristics, supported by experimental data from the closely related
structural analog, 2-acetylthiazole. This information serves as a robust reference for
researchers, scientists, and professionals in drug development for the identification and
characterization of 2-Acetyl-5-methylthiazole.

Molecular Structure and Properties

e |[UPAC Name: 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-one
e Molecular Formula: CeH7NOS

e Molecular Weight: 141.19 g/mol

o Chemical Structure:

o Athiazole ring, which is a five-membered aromatic ring containing one nitrogen and one
sulfur atom.

o An acetyl group (-C(=0O)CHs) attached to the carbon at position 2 of the thiazole ring.

o A methyl group (-CHs) attached to the carbon at position 5 of the thiazole ring.
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Predicted and Analog-Based Spectroscopic Data

The following sections present the spectroscopic data for the structural analog, 2-
acetylthiazole, which lacks the 5-methyl group. This data provides a strong basis for predicting
the spectral features of 2-Acetyl-5-methylthiazole. The primary differences expected in the
spectra of 2-Acetyl-5-methylthiazole would be the appearance of signals corresponding to the
5-methyl group in NMR and subtle shifts in the vibrations of the thiazole ring in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data for 2-Acetyl-5-methylthiazole (in CDClIs):

Chemical Shift (6,

Multiplicity Number of Protons  Assignment
ppm)
~78-8.0 Singlet 1H Thiazole-H4
~27 Singlet 3H Acetyl-CHs
~25 Singlet 3H Thiazole-CHs at C5

Predicted 13C NMR Data for 2-Acetyl-5-methylthiazole (in CDCI5):

Chemical Shift (6, ppm) Assighment
~191 C=0 (Acetyl)

~ 168 C2 (Thiazole)

~ 145 C4 (Thiazole)

~ 135 C5 (Thiazole)

~ 25 Acetyl-CHs

~15 Thiazole-CHs at C5

Infrared (IR) Spectroscopy

Experimental IR Data for 2-Acetylthiazole:
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The IR spectrum of 2-acetylthiazole provides a reference for the key functional group
absorptions. For 2-Acetyl-5-methylthiazole, these bands will be present with minor shifts.

Wavenumber (cm~?) Intensity Assignment

C-H stretching (aromatic

~ 3100 - 3000 Weak _ _
thiazole ring)
~ 2950 - 2850 Weak C-H stretching (methyl groups)
~ 1680 - 1660 Strong C=0 stretching (acetyl ketone)
) C=N and C=C stretching
~ 1550 - 1450 Medium ) )
(thiazole ring)
~ 1400 - 1350 Medium C-H bending (methyl groups)
) C-S stretching and ring
Below 900 Medium

vibrations (thiazole)

Mass Spectrometry (MS)
Experimental Electron lonization (El) Mass Spectrometry Data for 2-Acetylthiazole:[1][2]
The mass spectrum of 2-Acetyl-5-methylthiazole is expected to show a molecular ion peak at

m/z 141. The fragmentation pattern will likely be similar to that of 2-acetylthiazole, with the
primary cleavage being the loss of the acetyl group.
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Predicted
| Relative Intensity Assignment (for 2- Assignment (for 2-
m/z
(%) acetylthiazole) Acetyl-5-
methylthiazole)
141 [M]* (Molecular lon)
127 36.58 [M]* (Molecular lon)
[M - COJ* or [M - COJ* or [5-
99 48.35 _ _
[Thiazole-C=0]* Methylthiazole-C=0]+*
) ) 5-Methylthiazole ring
58 32.00 Thiazole ring fragment
fragment
CHsCOQ]J* (Acetyl CHsCOQ]J* (Acetyl
43 99.99 [CHsCOJ* (Acety [CHsCOJ* (Acety

cation)

cation)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small

organic molecule like 2-Acetyl-5-methylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds) in an NMR tube.[3] Add a small amount of an
internal standard, such as tetramethylsilane (TMS), if required.

e Instrument Setup:

o Insert the NMR tube into the spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic

field.[4]

o Shim the magnetic field to achieve maximum homogeneity and improve spectral

resolution.[4]
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o Tune and match the probe for the desired nucleus (*H or 13C) to ensure efficient transfer of
radiofrequency power.

o Data Acquisition:

o 'H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient
number of scans (typically 8 to 16) are collected to achieve a good signal-to-noise ratio.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30)
to simplify the spectrum to singlets for each unique carbon.[4] A longer acquisition time
with a higher number of scans is typically required due to the low natural abundance of
13C.[5] A relaxation delay of 1-2 seconds is common.[4]

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the
frequency-domain spectrum.[4]

o Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o Reference the spectrum using the signal from the internal standard (TMS at 0 ppm) or the
residual solvent peak.[4]

o Perform baseline correction to obtain a flat baseline.
Fourier-Transform Infrared (FT-IR) Spectroscopy
e Sample Preparation:

o Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop
between two salt plates (e.g., NaCl or KBr).

o Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample
directly onto the ATR crystal. This is a common and convenient method.[6]

o KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium
bromide (KBr) powder and press it into a thin, transparent disk.
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o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or clean salt
plates/ATR crystal) to subtract atmospheric and instrumental interferences.[7]

o Place the prepared sample in the spectrometer's sample holder.
o Record the sample spectrum over the desired range (typically 4000-400 cm~1).

o Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS) with Electron lonization
(ED)

Sample Introduction: Introduce the sample into the ion source. This can be done via a direct
insertion probe for solid or low-volatility liquid samples, or through a gas chromatograph
(GC) for volatile samples, which also separates the compound from any impurities.[8]

« lonization: In the ion source, the sample molecules in the gas phase are bombarded with a
high-energy electron beam (typically 70 eV).[9] This collision ejects an electron from the
molecule, creating a positively charged molecular ion ([M]*) and causing it to fragment in a
characteristic pattern.[8][9]

o Mass Analysis: The newly formed ions are accelerated by an electric field into the mass
analyzer. The analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their
mass-to-charge ratio (m/z).[10]

o Detection: The separated ions are detected, and their abundance is recorded. The resulting
data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z
value.[10]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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